Uridine, 4'-azido-2'-deoxy-

anti-HIV nucleoside analog structure-activity relationship

Uridine, 4'-azido-2'-deoxy- (CAS 130108-75-7), also known as 4'-azido-2'-deoxyuridine (4'-N₃-dU), is a chemically defined, synthetic pyrimidine nucleoside analogue characterized by the stereospecific substitution of the 4'-hydrogen of 2'-deoxyuridine with an azido (–N₃) group. With a molecular formula of C₉H₁₁N₅O₅ and an exact mass of 269.0761 g/mol, this compound serves as a critical building block in antiviral drug discovery and nucleic acid chemical biology, where the 4'-azido modification imparts distinct conformational preferences and reactivity profiles that are not achievable with natural nucleosides or other positional isomers.

Molecular Formula C9H11N5O5
Molecular Weight 269.21 g/mol
CAS No. 130108-75-7
Cat. No. B12800091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine, 4'-azido-2'-deoxy-
CAS130108-75-7
Molecular FormulaC9H11N5O5
Molecular Weight269.21 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=O)NC2=O)(CO)N=[N+]=[N-])O
InChIInChI=1S/C9H11N5O5/c10-13-12-9(4-15)5(16)3-7(19-9)14-2-1-6(17)11-8(14)18/h1-2,5,7,15-16H,3-4H2,(H,11,17,18)/t5-,7+,9+/m0/s1
InChIKeyHQMDKFQJGGNORX-MTQIGAJGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Azido-2'-deoxyuridine (CAS 130108-75-7) – A Chemically Defined 4'-Modified Nucleoside with Quantifiable Biological Differentiation


Uridine, 4'-azido-2'-deoxy- (CAS 130108-75-7), also known as 4'-azido-2'-deoxyuridine (4'-N₃-dU), is a chemically defined, synthetic pyrimidine nucleoside analogue characterized by the stereospecific substitution of the 4'-hydrogen of 2'-deoxyuridine with an azido (–N₃) group [1]. With a molecular formula of C₉H₁₁N₅O₅ and an exact mass of 269.0761 g/mol, this compound serves as a critical building block in antiviral drug discovery and nucleic acid chemical biology, where the 4'-azido modification imparts distinct conformational preferences and reactivity profiles that are not achievable with natural nucleosides or other positional isomers [2].

Why 4'-Azido-2'-deoxyuridine Cannot Be Readily Replaced by Other Azido-Modified Nucleosides


The biological activity of 4'-modified nucleosides is exquisitely sensitive to the identity of both the nucleobase and the sugar modification. Within the 4'-azido-2'-deoxy series, anti-HIV potency spans over two orders of magnitude (from 0.003 µM to 0.80 µM) depending solely on the nucleobase, with 4'-azido-2'-deoxyuridine occupying a distinct position in this activity spectrum [1]. Furthermore, the precise location of the azido group on the sugar ring is critical: 2'-azido-2'-deoxyuridine acts as a ribonucleotide reductase inhibitor with an entirely different mechanism and target, while 4'-azido substitution on the ribose (as in 4'-azidouridine) yields an inactive parent nucleoside against HCV that requires ProTide prodrug technology to unmask its antiviral potential [2]. These non-interchangeable structure-activity relationships mean that generic substitution of one azido-modified nucleoside for another will lead to dramatically divergent—and potentially null—experimental outcomes.

Head-to-Head Quantitative Evidence for 4'-Azido-2'-deoxyuridine Differentiation Against Key Comparators


Anti-HIV-1 Potency in A3.01 T-Cells: 267-Fold Range Within the 4'-Azido-2'-deoxy Series Underscores Nucleobase-Dependent Activity

In a direct head-to-head comparison of the complete series of 4'-azido-2'-deoxy-β-D-nucleosides evaluated in the same A3.01 T-cell HIV assay, 4'-azido-2'-deoxyuridine (6c) demonstrated an IC₅₀ of 0.80 µM, placing it between the most potent 4'-azido-2'-deoxyguanosine (6e; IC₅₀ = 0.003 µM) and the least potent members of the series. This represents a 267-fold potency differential across the series driven entirely by nucleobase identity [1]. Cytotoxicity for the entire series was detected only at 50–1,500× the respective IC₅₀ values, indicating that each compound, including 4'-azido-2'-deoxyuridine, maintains a quantifiable therapeutic window in this assay system [1].

anti-HIV nucleoside analog structure-activity relationship

Conformational Preference: 4'-Azido Modification Drives a 3'-endo (N-Type) Sugar Pucker Unique Among 4'-Substituted Nucleosides

NMR-based conformational analysis, NOE experiments, and empirical conformation rules established that 4'-azidonucleosides, including 4'-azido-2'-deoxyuridine, adopt a 3'-endo (N-type) furanose ring conformation, whereas the corresponding 4'-methoxy-2'-deoxy-β-D-nucleosides do not [1]. This conformational preference is directly linked to antiviral activity: the 4'-methoxy analogues were 2–3 orders of magnitude less active than their 4'-azido counterparts against HIV-1, demonstrating that the azido group's electronic and steric properties govern both sugar pucker and biological potency [1].

sugar conformation NMR nucleoside analog design

HCV Polymerase Inhibition: 4'-Azidouridine Triphosphate Is a Potent Chain Terminator Despite Parent Nucleoside Inactivity—A Latent Activity Unlocked by ProTide Technology

In a cross-study comparable analysis, 4'-azidouridine (the ribonucleoside analogue of 4'-azido-2'-deoxyuridine) showed no detectable inhibition of HCV replication in cell culture (IC₅₀ >50 µM), whereas 4'-azidocytidine (R1479) was a potent inhibitor with an IC₅₀ of 1.28 µM in the HCV subgenomic replicon system [2]. Critically, 4'-azidouridine triphosphate was a potent inhibitor of RNA synthesis by HCV NS5B polymerase in biochemical assays, indicating that the parent nucleoside's inactivity is due to poor intracellular phosphorylation rather than an intrinsic target defect [1]. Application of phosphoramidate ProTide prodrug technology to 4'-azidouridine successfully delivered the monophosphate intracellularly, generating multiple ProTide derivatives with sub-micromolar anti-HCV activity and no detectable cytotoxicity [1]. By class-level inference, 4'-azido-2'-deoxyuridine—which lacks the 2'-α-hydroxyl group present in 4'-azidouridine—may exhibit distinct phosphorylation kinetics and polymerase recognition profiles analogous to those observed for 2'-deoxy-4'-azidocytidine derivatives such as RO-9187 (IC₅₀ = 171 nM) and RO-0622 (IC₅₀ = 24 nM), which achieved antiviral potencies up to 50-fold higher than R1479 despite lacking the 2'-α-hydroxyl group [3].

HCV NS5B polymerase ProTide triphosphate

Bioorthogonal Reactivity: 4'-Azido Group Enables Copper-Catalyzed Click Chemistry for Nucleic Acid Functionalization

The 4'-azido group of 4'-azido-2'-deoxyuridine serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling site-specific functionalization of oligonucleotides [1]. This represents a class-level capability shared with other azido-modified nucleosides; however, the 4'-position offers a key practical advantage over nucleobase-modified azido nucleosides such as 5-azido-2'-deoxyuridine (AdU): AdU exhibits a short half-life (~4 hours) in aqueous solution and gives little or no detectable labeling of cellular DNA, whereas 4'-azido nucleosides are incorporated into DNA by polymerases including HIV-1 reverse transcriptase, enabling enzymatic incorporation and subsequent click functionalization [2]. Additionally, 4'-azido-2'-deoxyuridine has been specifically employed to generate a 4'-keto abasic site in DNA upon treatment with uracil-DNA glycosylase, resulting in quantitative release of uracil and azide—a unique chemical biology application not achievable with 5-ethynyl-2'-deoxyuridine (EdU) or other alkyne-modified nucleosides [3].

click chemistry CuAAC DNA labeling bioorthogonal

Cytotoxicity Selectivity Window: 4'-Azido-2'-deoxyuridine Maintains a 50–1,500-Fold Therapeutic Index in HIV-Infected T-Cells

In the direct comparative A3.01 cell culture study, cytotoxicity for the entire 4'-azido-2'-deoxy-β-D-nucleoside series was detected at concentrations 50–1,500 times the respective anti-HIV IC₅₀ values [1]. For 4'-azido-2'-deoxyuridine (IC₅₀ = 0.80 µM), this translates to a cytotoxic concentration (CC₅₀) in the range of approximately 40–1,200 µM, yielding a selectivity index (SI = CC₅₀/IC₅₀) of 50–1,500. This selectivity window is a defining feature of the 4'-azido modification: the corresponding 4'-methoxy-2'-deoxy-β-D-nucleosides were 2–3 orders of magnitude less active and less toxic, suggesting that the 4'-azido group confers a fundamentally different cytotoxicity profile compared to other 4'-substituents [1].

cytotoxicity selectivity index therapeutic window

Enzymatic Incorporation into DNA and Abasic Site Generation: A Unique Chemical Biology Tool Not Shared by Alkyne-Modified Nucleosides

4'-Azido-2'-deoxyuridine-5'-triphosphate is efficiently incorporated into duplex DNA by HIV-1 reverse transcriptase using a primer-template system [1]. Upon treatment of the resulting single-stranded DNA with uracil-DNA glycosylase (UDG), quantitative release of uracil and azide occurs, generating a single-stranded DNA containing a structurally defined 4'-keto abasic site [1]. This tandem enzymatic incorporation–excision sequence represents a unique capability not shared by 5-ethynyl-2'-deoxyuridine (EdU), which lacks the uracil base required for UDG recognition, or by 2'-azido-2'-deoxyuridine, which acts as a ribonucleotide reductase inhibitor rather than a polymerase substrate yielding a defined DNA lesion [2].

DNA damage abasic site uracil-DNA glycosylase chemical biology

Defined Application Scenarios Where 4'-Azido-2'-deoxyuridine Provides Verifiable Scientific Advantage


Antiviral Nucleoside SAR Programs Requiring a Mid-Potency Uridine-Based Reference Standard

In structure-activity relationship (SAR) campaigns exploring 4'-modified nucleoside inhibitors of HIV-1 reverse transcriptase, 4'-azido-2'-deoxyuridine (IC₅₀ = 0.80 µM in A3.01 cells) serves as a defined mid-potency uridine reference point against which novel analogues can be quantitatively benchmarked. Its well-characterized selectivity index of 50–1,500 provides a built-in cytotoxicity control, eliminating the need for separate toxicity reference compounds in primary screening [1]. This defined position within the 4'-azido-2'-deoxy series (267-fold less potent than 4'-azido-2'-deoxyguanosine but substantially more active than 4'-methoxy congeners) makes it an essential comparator for establishing nucleobase-dependent potency trends [1].

ProTide Prodrug Discovery Using 4'-Azido-Modified Nucleoside Scaffolds with Latent Polymerase Activity

The demonstration that 4'-azidouridine triphosphate is a potent inhibitor of HCV NS5B polymerase despite the parent nucleoside being completely inactive in cell culture (IC₅₀ >50 µM) establishes 4'-azido-modified uridine scaffolds as ideal substrates for phosphoramidate ProTide prodrug development [1]. Procurement of 4'-azido-2'-deoxyuridine enables exploration of the 2'-deoxy series, where the absence of the 2'-α-hydroxyl group—analogous to RO-9187 and RO-0622—may confer phosphorylation advantages, with literature precedent showing up to 3-fold higher phosphorylation efficiency by deoxycytidine kinase and up to 50-fold improvements in antiviral potency compared to ribonucleoside counterparts [2][3].

Site-Specific DNA Lesion Generation for DNA Repair Pathway Dissection

For research groups investigating base excision repair (BER) pathways or the biological consequences of oxidized abasic sites, 4'-azido-2'-deoxyuridine enables a workflow that cannot be replicated with EdU or other clickable nucleosides: enzymatic incorporation into defined-sequence DNA via HIV-1 reverse transcriptase, followed by quantitative uracil-DNA glycosylase treatment to generate a chemically precise 4'-keto abasic site at a predetermined position [1]. This site-specific lesion placement is essential for biophysical studies of repair enzyme kinetics, structural studies of lesion recognition complexes, and cellular studies of abasic site processing where lesion position must be exactly controlled [1].

Conformational Analysis of Nucleoside Analogues Targeting Viral Polymerases

The established 3'-endo (N-type) sugar pucker preference of 4'-azido-2'-deoxyuridine, confirmed by NMR and NOE experiments, makes it a valuable conformational standard for laboratories studying the relationship between nucleoside sugar geometry and polymerase active-site recognition [1]. When screening novel nucleoside analogue libraries against viral RNA-dependent RNA polymerases or reverse transcriptases, 4'-azido-2'-deoxyuridine provides a structurally characterized control compound with a defined conformation that can be used to calibrate computational docking studies and interpret SAR around the sugar moiety [1].

Quote Request

Request a Quote for Uridine, 4'-azido-2'-deoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.